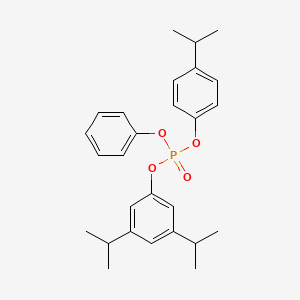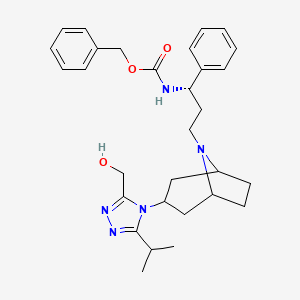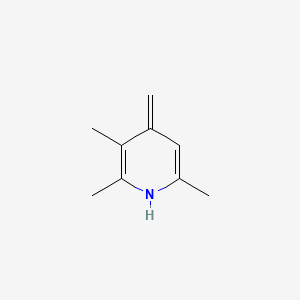
Fosfato de fenilo 3,5-bis(isopropil)fenil 4-isopropilfenil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate: is an organic phosphate ester compound with the molecular formula C27H33O4P and a molecular weight of 452.52 g/mol . This compound is known for its applications in various fields, including proteomics research and industrial applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and kinetics .
Biology: This compound is utilized in proteomics research to study protein interactions and modifications. It serves as a reagent in various biochemical assays .
Medicine: In the medical field, it is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations .
Industry: Industrially, this compound is used as a flame retardant in plastics, resins, and coatings. It enhances the fire resistance of materials and is also used as a plasticizer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require anhydrous solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the phosphate ester back to its phenol precursors.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenols and phosphoric acid derivatives.
Reduction: Regeneration of phenol precursors.
Substitution: Formation of substituted phosphate esters.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate involves its interaction with molecular targets such as proteins and enzymes. The compound can modify protein structures and functions through phosphorylation, affecting various biochemical pathways . It acts as a flame retardant by forming a protective char layer on the surface of materials, preventing the spread of flames .
Comparación Con Compuestos Similares
Triphenyl Phosphate: Another phosphate ester used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate: Known for its flame-retardant properties in polyurethane foams.
Bisphenol A Diphenyl Phosphate: Used in flame-retardant applications and as a plasticizer.
Uniqueness: 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate is unique due to its specific isopropyl substitutions, which enhance its stability and effectiveness as a flame retardant and plasticizer. Its structure allows for better interaction with proteins and enzymes, making it valuable in biochemical research .
Propiedades
IUPAC Name |
[3,5-di(propan-2-yl)phenyl] phenyl (4-propan-2-ylphenyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-12-14-26(15-13-22)30-32(28,29-25-10-8-7-9-11-25)31-27-17-23(20(3)4)16-24(18-27)21(5)6/h7-21H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJLBOQLOKIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC(=C3)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)

![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)


![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)







